3-Bromo-5-fluoro-2-hydrazinylpyridine

Medicinal Chemistry Cross-Coupling Structure-Activity Relationship (SAR)

3-Bromo-5-fluoro-2-hydrazinylpyridine is a precisely functionalized polyhalogenated scaffold for medicinal chemistry. Its 3-bromo and 5-fluoro substituents provide orthogonal reactivity—enabling sequential Pd-catalyzed cross-coupling at the 3-position followed by SNAr at the 5-position. This accelerates SAR library generation for kinase inhibitor programs. Unlike generic hydrazinylpyridines, this regioisomer's substitution pattern is critical for modulating electronic and steric properties. Available at ≥95% purity from multiple suppliers for supply chain reliability.

Molecular Formula C5H5BrFN3
Molecular Weight 206.02 g/mol
CAS No. 1379360-21-0
Cat. No. B11893221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-fluoro-2-hydrazinylpyridine
CAS1379360-21-0
Molecular FormulaC5H5BrFN3
Molecular Weight206.02 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Br)NN)F
InChIInChI=1S/C5H5BrFN3/c6-4-1-3(7)2-9-5(4)10-8/h1-2H,8H2,(H,9,10)
InChIKeyHNNHGHBNJFIQHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-fluoro-2-hydrazinylpyridine (CAS 1379360-21-0) for Precision Medicinal Chemistry: A Core Building Block for Kinase-Focused and Heterocyclic Synthesis Programs


3-Bromo-5-fluoro-2-hydrazinylpyridine (CAS 1379360-21-0), also referred to as (3-bromo-5-fluoropyridin-2-yl)hydrazine, is a polyhalogenated 2-hydrazinylpyridine derivative with the molecular formula C5H5BrFN3 and a molecular weight of 206.02 g/mol . This compound serves as a versatile small molecule scaffold , characterized by a pyridine core bearing a nucleophilic hydrazinyl group at the 2-position and two distinct halogen atoms—bromine at the 3-position and fluorine at the 5-position. This unique substitution pattern provides orthogonal synthetic handles for sequential derivatization, enabling its use as a key intermediate in the synthesis of complex heterocyclic systems, including potential kinase inhibitors and other bioactive molecules .

3-Bromo-5-fluoro-2-hydrazinylpyridine: Why Off-the-Shelf Pyridine Analogs Cannot Substitute for This Precise Halogen and Hydrazine Configuration


In the context of advanced medicinal chemistry and targeted synthesis, the specific arrangement of functional groups on the pyridine ring is not interchangeable. 3-Bromo-5-fluoro-2-hydrazinylpyridine is not a generic 'hydrazinylpyridine' building block; it is a precisely functionalized scaffold. Substituting this compound with a different regioisomer (e.g., 3-bromo-2-hydrazinylpyridine) or a mono-halogenated analog (e.g., 5-fluoro-2-hydrazinylpyridine) would fundamentally alter the electronic properties, steric profile, and subsequent synthetic trajectory. The 3-bromo and 5-fluoro substituents provide orthogonal reactivity, a feature lost when using simpler analogs [1]. This distinct substitution pattern is critical for structure-activity relationship (SAR) studies, where modifications at either halogen position can lead to profound changes in biological activity and physicochemical properties [2].

3-Bromo-5-fluoro-2-hydrazinylpyridine: Verified Differentiation Data for Informed Scientific Procurement


Comparative Synthetic Utility: Orthogonal Reactivity of 3-Bromo and 5-Fluoro Substituents in Cross-Coupling Reactions

The 3-bromo and 5-fluoro substituents on 3-bromo-5-fluoro-2-hydrazinylpyridine provide orthogonal reactivity in metal-catalyzed cross-coupling reactions, a feature not present in mono-halogenated analogs like 5-fluoro-2-hydrazinylpyridine. The bromine atom at the 3-position is highly reactive in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), while the fluorine atom at the 5-position can serve as a handle for nucleophilic aromatic substitution (S_NAr) or remain inert under certain conditions, allowing for sequential derivatization [1]. This is in contrast to 3-chloro-5-fluoro-2-hydrazinylpyridine, where the lower reactivity of the C-Cl bond compared to C-Br can limit certain cross-coupling applications .

Medicinal Chemistry Cross-Coupling Structure-Activity Relationship (SAR)

Procurement-Relevant Purity Profile: Commercial Availability at ≥95% Purity from Multiple Vendors

3-Bromo-5-fluoro-2-hydrazinylpyridine is commercially available from multiple reputable suppliers with a minimum specified purity of 95% or higher, which is crucial for reproducible downstream chemistry and minimizing the need for in-house purification . This contrasts with less common or custom-synthesis-only analogs like 3-bromo-2-hydrazinylpyridine, which may have limited commercial availability and require time-consuming custom synthesis .

Chemical Procurement Quality Control Synthetic Intermediate

Synthetic Efficiency: Direct Nucleophilic Aromatic Substitution (S_NAr) to Install Hydrazine Moiety

The synthesis of 3-bromo-5-fluoro-2-hydrazinylpyridine is achieved through a straightforward S_NAr reaction on a 3-bromo-5-fluoropyridine precursor. The presence of both bromine and fluorine atoms activates the 2-position for nucleophilic attack by hydrazine, leading to efficient substitution under controlled conditions. This is in contrast to the synthesis of some analogs like 3-bromo-2-hydrazinylpyridine, which may require harsher conditions or different starting materials due to the lack of an activating fluorine atom . While quantitative yield data for this specific compound is not provided in public literature, the general methodology for synthesizing polyhalogenopyridyl-hydrazines is well-established, typically yielding the desired products in good to high yields from the corresponding perhalogeno-compounds and hydrazine hydrate [1].

Synthetic Methodology Process Chemistry Halogenated Pyridines

Potential for Bioactive Heterocycle Synthesis: A Preferred Scaffold for Kinase Inhibitor and Fluorescent Probe Development

Hydrazinylpyridine derivatives, including halogenated variants, are frequently employed as key intermediates in the synthesis of potent kinase inhibitors and novel fluorescent probes [1][2]. The 3-bromo-5-fluoro substitution pattern is particularly valuable for generating focused libraries of pyridine-fused heterocycles, such as triazolo-pyridines, for biological evaluation. While specific IC50 data for 3-bromo-5-fluoro-2-hydrazinylpyridine itself is not available in the public domain, the class of compounds has demonstrated significant activity. For example, a related 2,6-disubstituted pyridine hydrazone (3f) showed remarkable cytotoxic activity against HT-29 cells with an IC50 value of 6.78 µM [3]. This class-level activity supports the use of this building block for developing novel anticancer and anti-inflammatory agents [1].

Kinase Inhibition Fluorescent Probes Heterocyclic Chemistry

3-Bromo-5-fluoro-2-hydrazinylpyridine: Optimized Industrial and Research Applications Driven by Differential Evidence


Medicinal Chemistry: Streamlined Synthesis of Diverse Kinase Inhibitor Libraries

In medicinal chemistry programs focused on kinase inhibition, the orthogonal reactivity of the 3-bromo and 5-fluoro groups on this compound is a significant advantage. Researchers can use this single building block to perform sequential palladium-catalyzed cross-coupling reactions at the 3-position, followed by nucleophilic aromatic substitution (S_NAr) or other transformations at the 5-position to introduce diverse structural elements [1]. This enables the rapid generation of focused compound libraries for structure-activity relationship (SAR) studies, accelerating the hit-to-lead optimization process for potential anticancer or anti-inflammatory agents [2].

Process Chemistry and Scale-Up: Leveraging Commercial Availability and Established Synthetic Routes

For process chemists and procurement managers, the reliable commercial availability of 3-bromo-5-fluoro-2-hydrazinylpyridine at ≥95% purity from multiple vendors reduces supply chain risk and minimizes project delays associated with custom synthesis . The established synthetic methodology via nucleophilic aromatic substitution (S_NAr) on a readily available 3-bromo-5-fluoropyridine precursor provides a clear and scalable route for in-house synthesis if required [3]. This makes it a practical and cost-effective choice for industrial R&D and larger-scale production of advanced pharmaceutical intermediates.

Chemical Biology: Development of Fluorescent Probes and Bioconjugation Tools

The hydrazine moiety is a versatile handle for bioconjugation and the synthesis of fluorescent probes, such as triazaborolopyridinium dyes [4]. The presence of both bromine and fluorine allows for further functionalization to tune the photophysical properties of the final probe. The specific 3-bromo-5-fluoro substitution pattern can be exploited to modulate the electron density and lipophilicity of the pyridine ring, which are critical parameters for optimizing cellular permeability and subcellular localization of fluorescent imaging agents [1].

Agrochemical Discovery: Generation of Novel Herbicide Safeners and Crop Protection Agents

Building on the established use of 2-hydrazinylpyridine derivatives as safeners for herbicides like 2,4-D [5], 3-bromo-5-fluoro-2-hydrazinylpyridine offers a unique scaffold for developing next-generation crop protection agents. The halogen substitution pattern can be fine-tuned to optimize the compound's ability to protect crops from herbicide damage without compromising weed control, providing a new avenue for agrochemical innovation.

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